N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include various chemical reactions, the reagents used, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the reactivity of the compound and its potential uses in synthesis .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions .Scientific Research Applications
Antimicrobial Applications
A study by A. Hossan et al. (2012) focused on the synthesis of pyrimidinone and oxazinone derivatives with potential antimicrobial properties. The research aimed to develop new compounds as antimicrobial agents, indicating the relevance of pyrimidine derivatives in combating bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis of Novel Compounds
Another study by Sahar B. Al-Juboori (2020) elaborated on the synthesis of new dihydropyridine derivatives, showcasing the versatility of pyrimidine derivatives in creating compounds with a broad range of biological activities. This research highlights the chemical diversity and potential applications of pyrimidine-based compounds in pharmaceuticals (Al-Juboori, 2020).
Biological Activities
Research by T. Su et al. (1986) demonstrated the anticancer activity of aminopterin analogues, including pyrimidine derivatives. These compounds were synthesized through a novel transformation reaction and showed significant in vitro and in vivo anticancer potential (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Synthetic Pathways
R. A. Farr et al. (1989) explored the synthesis of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase, a potential antitumor target. This work illustrates the application of pyrimidine derivatives in designing inhibitors for critical enzymes involved in cancer cell proliferation (Farr, Bey, Sunkara, & Lippert, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-19-14-13(11(24-2)7-8-17-14)15(22)20(16(19)23)9-12(21)18-10-5-3-4-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFGRZTHXACEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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